

An In-depth Technical Guide to the Chemical Properties of Ethyltrimethylammonium Bromide

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Compound of Interest

Compound Name: Ethyltrimethylammonium bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium bromide (ETAB) is a quaternary ammonium salt with diverse applications in chemical synthesis and materials science. Its utility as a phase-transfer catalyst and a structure-directing agent makes it a valuable tool for organic chemists and material scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the technical details relevant to research and development.

Physicochemical Properties

Ethyltrimethylammonium bromide is a white to off-white crystalline solid.^[1] It is hygroscopic and should be stored in a dry environment.^{[1][2]} The compound is soluble in water and slightly soluble in methanol.^[3]

Table 1: Physical and Chemical Properties of Ethyltrimethylammonium Bromide

Property	Value	Reference(s)
IUPAC Name	ethyl(trimethyl)azanium;bromide	[4]
CAS Number	2650-77-3	[4]
Molecular Formula	C ₅ H ₁₄ BrN	[5]
Molecular Weight	168.08 g/mol	[5]
Appearance	White to off-white solid	[1][2]
Melting Point	322.0-325.6 °C (decomposes)	[6]
Solubility	Water (Slightly), Methanol (Slightly)	[3]
Exact Mass	167.030960 g/mol	[7]
InChI Key	UMSGVWVBHUHEH-UHFFFAOYSA-M	[4]

Spectroscopic Data

The structural integrity of **ethyltrimethylammonium bromide** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Ethyltrimethylammonium Bromide

Technique	Key Features	Reference(s)
¹ H-NMR (D ₂ O)	Signals corresponding to the ethyl (-CH ₂ - and -CH ₃) and trimethyl (-N(CH ₃) ₃) protons.	[8]
¹³ C-NMR	Resonances for the ethyl and methyl carbons.	[8]
FTIR (KBr Pellet)	Characteristic absorption bands for C-H and C-N bonds.	[8]

Synthesis of Ethyltrimethylammonium Bromide

The primary method for synthesizing **ethyltrimethylammonium bromide** is the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.^[4] In this case, trimethylamine reacts with ethyl bromide to yield the desired product.^[4]

Experimental Protocol: Synthesis of Ethyltrimethylammonium Bromide

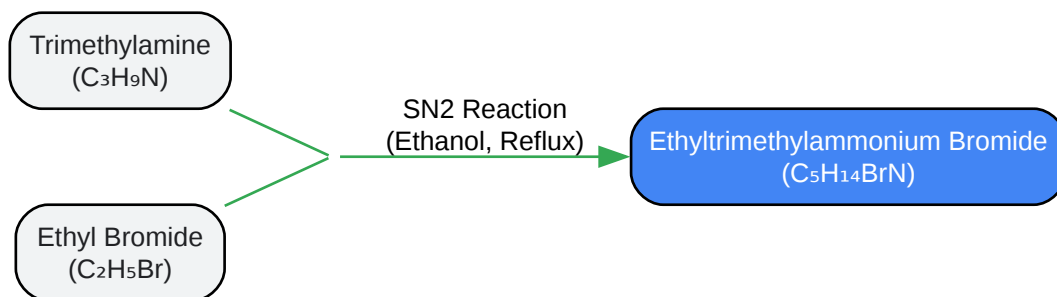
Materials:

- Trimethylamine (solution in a suitable solvent or as a gas)
- Ethyl bromide
- Anhydrous ethanol or other suitable polar aprotic solvent
- Ethyl acetate (for recrystallization)^[4]

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimethylamine in anhydrous ethanol.
- Slowly add a stoichiometric amount of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to drive the reaction to completion.^[4]
- Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours.^[4]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- Filter the crude product and wash with a small amount of cold ethanol.
- Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure **ethyltrimethylammonium bromide** crystals.^[4]

- Dry the purified crystals under vacuum.



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Synthesis of **Ethyltrimethylammonium Bromide** via the Menshutkin Reaction.

Applications in Chemical Synthesis

Phase-Transfer Catalysis

Ethyltrimethylammonium bromide is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[4] The ethyltrimethylammonium cation transports the reacting anion from the aqueous phase to the organic phase, where it can react with the organic substrate.[4]

A classic example is the Williamson ether synthesis.

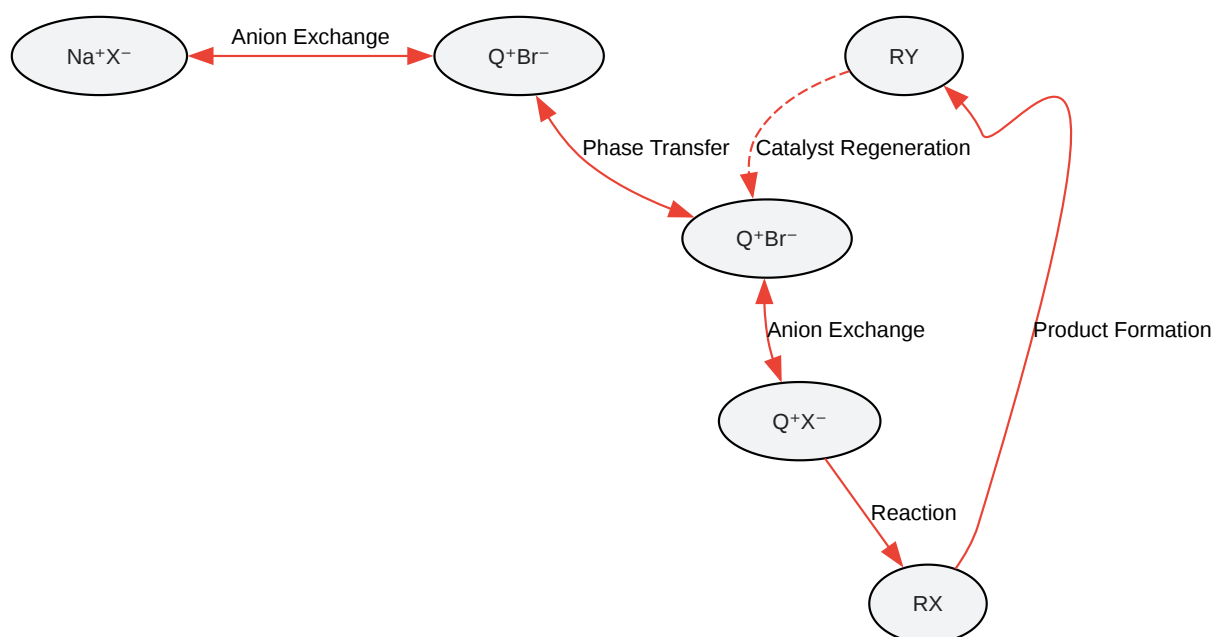
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

Materials:

- An alcohol (e.g., 4-ethylphenol)
- An alkyl halide (e.g., methyl iodide)
- Sodium hydroxide (NaOH) solution (aqueous)
- **Ethyltrimethylammonium bromide** (catalytic amount)
- An organic solvent (e.g., dichloromethane)

Procedure:

- In a round-bottom flask, dissolve the alcohol and a catalytic amount of **ethyltrimethylammonium bromide** in the organic solvent.
- Add the aqueous sodium hydroxide solution to the flask.
- Stir the biphasic mixture vigorously to ensure efficient mixing of the phases.
- Slowly add the alkyl halide to the reaction mixture.
- Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO_4).
- Evaporate the solvent to obtain the crude ether product, which can be further purified by distillation or chromatography.



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Mechanism of Phase-Transfer Catalysis.

Structure-Directing Agent in Zeolite Synthesis

Ethyltrimethylammonium bromide can act as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolites.[4] The size and shape of the quaternary ammonium cation influence the pore structure and framework topology of the resulting microporous material.[4]

Experimental Protocol: Hydrothermal Synthesis of Zeolites

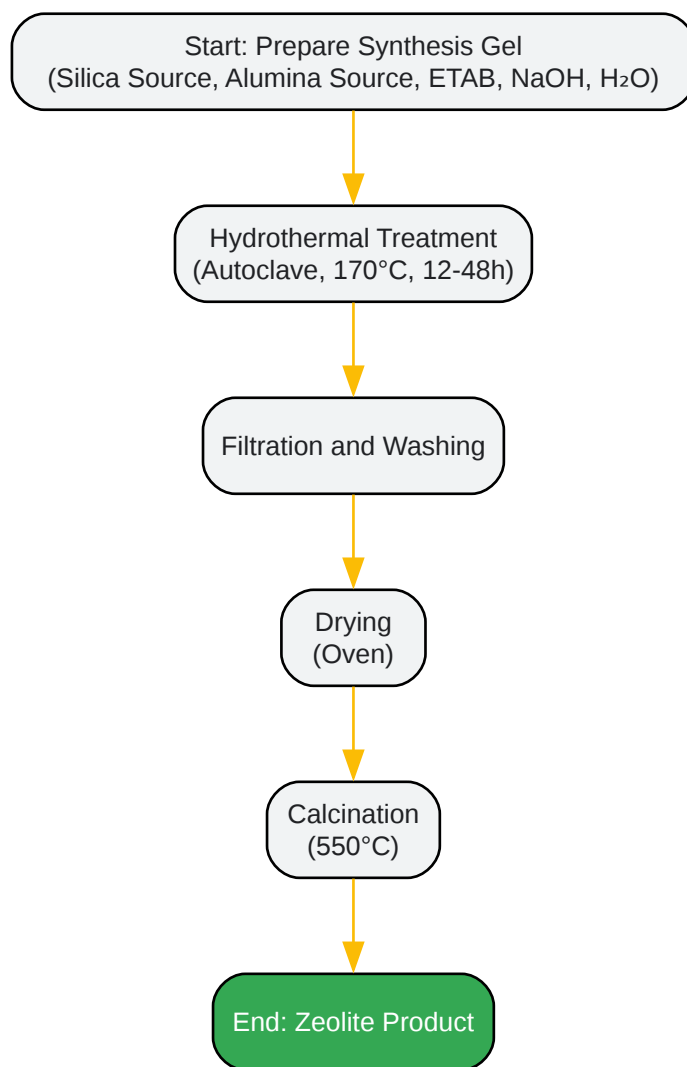
Materials:

- Silica source (e.g., tetraethyl orthosilicate - TEOS)
- Alumina source (e.g., sodium aluminate)
- **Ethyltrimethylammonium bromide** (SDA)
- Mineralizing agent (e.g., sodium hydroxide)
- Deionized water

Procedure:

- Prepare a synthesis gel by mixing the silica source, alumina source, **ethyltrimethylammonium bromide**, and mineralizing agent in deionized water. The molar ratios of the components are crucial for obtaining the desired zeolite structure.
- Stir the mixture until a homogeneous gel is formed.
- Transfer the gel to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave in an oven at a specific temperature (e.g., 170°C) for a defined period (e.g., 12-48 hours) to allow for crystallization.[9][10]
- After crystallization, cool the autoclave, and filter the solid product.
- Wash the product with deionized water until the pH is neutral.

- Dry the zeolite product in an oven.
- To remove the organic SDA and open the micropores, calcine the dried zeolite at a high temperature (e.g., 550°C) in air.[9]



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Workflow for Hydrothermal Synthesis of Zeolites.

Biological Properties and Considerations for Drug Development

While extensive toxicological data for **ethyltrimethylammonium bromide** is not readily available, information on quaternary ammonium compounds (QACs) in general can provide

some insights.

Interaction with Cell Membranes: The cationic nature of QACs allows them to interact with the negatively charged components of bacterial cell membranes, such as phospholipids.[11] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.[12] The length of the alkyl chain plays a significant role in this activity, with longer chains generally exhibiting higher toxicity.[11] As a short-chain QAC, **ethyltrimethylammonium bromide** is expected to have a different membrane interaction profile compared to long-chain surfactants like cetyltrimethylammonium bromide (CTAB).

Cytotoxicity: Studies on various QACs have demonstrated a range of cytotoxic effects on human cells, often in a dose-dependent manner.[13][14] The specific toxicity of **ethyltrimethylammonium bromide** would require dedicated investigation.

Signaling Pathways: There is currently no specific information available on the interaction of **ethyltrimethylammonium bromide** with cellular signaling pathways. Research on other QACs suggests potential for broader biological effects beyond simple membrane disruption, including impacts on mitochondrial function and gene expression, but these are often associated with longer-chain compounds.[8]

Applications in Drug Formulation: Quaternary ammonium compounds can be used as excipients in drug formulations, for example, as antimicrobial preservatives.[15] The potential use of **ethyltrimethylammonium bromide** in this context would depend on its specific efficacy and toxicity profile.

Disclaimer: The information provided on biological properties is based on the general class of quaternary ammonium compounds. Specific toxicological and pharmacological studies on **ethyltrimethylammonium bromide** are necessary to ascertain its safety and suitability for any drug development applications. This compound is for research use only and not for human or veterinary use.[4]

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